molecular formula C14H19NO3 B15060426 methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate

methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B15060426
M. Wt: 249.30 g/mol
InChI Key: HIWRGCAJBBTJSU-STQMWFEESA-N
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Description

Methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group, a hydroxymethyl group, and a methyl ester group. The stereochemistry of the compound is defined by the (2S,5S) configuration, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The (2S,5S) configuration is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate: Similar structure but with a bromophenyl group instead of a benzyl group.

    Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate: Contains a chlorophenyl group.

    (2S,5S)-1-((methoxycarbonyl)-L-valyl)-5-methylpyrrolidine-2-carboxylic acid: Contains a valyl group.

Uniqueness

Methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl (2S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C14H19NO3/c1-18-14(17)13-8-7-12(10-16)15(13)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13-/m0/s1

InChI Key

HIWRGCAJBBTJSU-STQMWFEESA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1CC2=CC=CC=C2)CO

Canonical SMILES

COC(=O)C1CCC(N1CC2=CC=CC=C2)CO

Origin of Product

United States

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